2-Methylbenzenesulfonic acid hydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbenzenesulfonic acid hydrate is typically synthesized by the sulfonation of toluene (methylbenzene) using concentrated sulfuric acid as the sulfonating agent. The reaction involves the electrophilic aromatic substitution of the methyl group on the benzene ring, resulting in the formation of the sulfonic acid group.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar sulfonation process. The reaction is carried out in large reactors where toluene is mixed with concentrated sulfuric acid under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzenesulfonic acid hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce various substituted aromatic compounds .
Scientific Research Applications
2-Methylbenzenesulfonic acid hydrate has several scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in acetalization, esterification, and transesterification reactions.
Biology: Research suggests it can bind to the Epidermal Growth Factor Receptor (EGFR), a protein implicated in some cancers, and inhibit its activity.
Medicine: Preliminary investigations indicate its potential as a drug target for metabolic disorders like obesity and type II diabetes mellitus.
Industry: It is used in the production of detergents, dyes, and pharmaceuticals due to its strong acidic properties.
Mechanism of Action
The mechanism of action of 2-Methylbenzenesulfonic acid hydrate involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. It can donate protons to facilitate the formation of reaction intermediates, thereby accelerating the reaction rate. In biological systems, its interaction with molecular targets like the Epidermal Growth Factor Receptor involves hydrogen bonding with specific amino acid residues, leading to inhibition of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the methyl group.
p-Toluenesulfonic acid: Similar but with the sulfonic acid group in the para position relative to the methyl group.
Sulfanilic acid: Contains an amino group instead of a methyl group.
Uniqueness
2-Methylbenzenesulfonic acid hydrate is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the methyl group in the ortho position relative to the sulfonic acid group provides distinct steric and electronic effects, making it a valuable reagent in organic synthesis and research .
Properties
IUPAC Name |
2-methylbenzenesulfonic acid;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.H2O/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJOEUSYAMPBAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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